2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol 2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 2152355-84-3
VCID: VC6373228
InChI: InChI=1S/C12H16FNO/c1-14(11-5-6-12(11)15)8-9-3-2-4-10(13)7-9/h2-4,7,11-12,15H,5-6,8H2,1H3
SMILES: CN(CC1=CC(=CC=C1)F)C2CCC2O
Molecular Formula: C12H16FNO
Molecular Weight: 209.264

2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

CAS No.: 2152355-84-3

Cat. No.: VC6373228

Molecular Formula: C12H16FNO

Molecular Weight: 209.264

* For research use only. Not for human or veterinary use.

2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol - 2152355-84-3

Specification

CAS No. 2152355-84-3
Molecular Formula C12H16FNO
Molecular Weight 209.264
IUPAC Name 2-[(3-fluorophenyl)methyl-methylamino]cyclobutan-1-ol
Standard InChI InChI=1S/C12H16FNO/c1-14(11-5-6-12(11)15)8-9-3-2-4-10(13)7-9/h2-4,7,11-12,15H,5-6,8H2,1H3
Standard InChI Key RFOKHOOEAMMTKD-UHFFFAOYSA-N
SMILES CN(CC1=CC(=CC=C1)F)C2CCC2O

Introduction

Synthesis and Characterization

Synthesis of such compounds typically involves multi-step reactions, including the formation of the cyclobutane ring and the introduction of the amino and fluorophenylmethyl groups. Characterization would involve spectroscopic techniques like NMR (1H and 13C) and mass spectrometry to confirm the structure.

Pharmaceutical Applications

Compounds with similar structures have been explored for their biological activities, including anti-inflammatory and anticancer properties . The presence of a fluorine atom can enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy or selectivity.

Chemical Applications

In chemical synthesis, such compounds can serve as intermediates or building blocks for more complex molecules, leveraging the reactivity of the amino and hydroxyl groups.

Research Findings and Future Directions

Given the lack of specific research findings on 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess potential pharmacological activities and in silico modeling to predict interactions with biological targets.

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